1-[(4-methylphenyl)sulfonyl]-N'-[(E)-pyridin-2-ylmethylidene]piperidine-4-carbohydrazide
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Overview
Description
1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C18H22N4O3S. This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a condensation reaction with a suitable aldehyde or ketone.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, pyridine, triethylamine, mild to moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-4-{[(4-METHYLBENZENESULFONYL)OXY]METHYL}PIPERIDIN-4-YL]METHYL 4-METHYLBENZENE-1-SULFONATE
- 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE
Uniqueness
1-(4-METHYLBENZENESULFONYL)-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]PIPERIDINE-4-CARBOHYDRAZIDE is unique due to its combination of a piperidine ring, pyridine moiety, and sulfonyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N4O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[(E)-pyridin-2-ylmethylideneamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-15-5-7-18(8-6-15)27(25,26)23-12-9-16(10-13-23)19(24)22-21-14-17-4-2-3-11-20-17/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,22,24)/b21-14+ |
InChI Key |
MZCPPHXFHJAULT-KGENOOAVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=CC=CC=N3 |
Origin of Product |
United States |
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